molecular formula C6H6N2O2 B15335780 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one

Cat. No.: B15335780
M. Wt: 138.12 g/mol
InChI Key: JSMPASIJDMAWOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate dihydrofuran derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one is unique due to its fused ring system, which imparts specific electronic and steric properties that can be exploited in drug design and other applications .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,6-dihydro-1H-furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C6H6N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h3H,1-2H2,(H,7,8,9)

InChI Key

JSMPASIJDMAWOI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=NC(=O)N2

Origin of Product

United States

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